molecular formula C16H22N2O2 B4393252 N'-(CYCLOHEXYLMETHYL)-N-(4-METHYLPHENYL)ETHANEDIAMIDE

N'-(CYCLOHEXYLMETHYL)-N-(4-METHYLPHENYL)ETHANEDIAMIDE

Cat. No.: B4393252
M. Wt: 274.36 g/mol
InChI Key: TUZAOAVKTHPZBP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-N’-(4-methylphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-N’-(4-methylphenyl)ethanediamide typically involves the reaction of cyclohexylmethylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require the use of a catalyst or base to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic ring in the 4-methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(cyclohexylmethyl)-N’-(4-methylphenyl)ethanediamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-N’-(4-methylphenyl)ethanediamide would depend on its specific applications. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclohexylmethyl and 4-methylphenyl groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-N’-(phenyl)ethanediamide
  • N-(cyclohexylmethyl)-N’-(4-chlorophenyl)ethanediamide
  • N-(cyclohexylmethyl)-N’-(4-methoxyphenyl)ethanediamide

Uniqueness

N-(cyclohexylmethyl)-N’-(4-methylphenyl)ethanediamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(cyclohexylmethyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-7-9-14(10-8-12)18-16(20)15(19)17-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAOAVKTHPZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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